![molecular formula C11H14FNO2 B1276045 Tert-butyl 2-fluorophenylcarbamate CAS No. 98968-72-0](/img/structure/B1276045.png)
Tert-butyl 2-fluorophenylcarbamate
Overview
Description
Tert-butyl 2-fluorophenylcarbamate is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 2-fluorophenylcarbamate (also known as tert-butyl (2-amino-4-fluorophenyl)carbamate) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅FN₂O₂
- Molecular Weight : Approximately 226.25 g/mol
- Functional Groups : The compound features a tert-butyl group, a carbamate functional group, and a fluorophenyl moiety.
The presence of the carbamate group is particularly noteworthy as it can engage in various chemical reactions, making this compound a versatile intermediate in drug synthesis.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : Similar to other carbamate derivatives, it may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of neurotransmitters at synapses, potentially enhancing synaptic transmission and influencing neurological functions.
- Anti-cancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth pathways. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies aimed at cancer treatment.
- Binding Affinity : Interaction studies have shown that this compound can bind to specific receptors or enzymes, providing insights into its mechanism of action and potential therapeutic effects. These studies are essential for optimizing the compound's efficacy and reducing possible side effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in RSC Publishing highlighted the enzyme inhibition properties of similar carbamates, demonstrating how modifications in structure could enhance binding affinity and selectivity towards target enzymes .
- Anti-cancer Activity : Research conducted by Zhao et al. (2017) reported that this compound showed promising results in inhibiting certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique properties influencing their biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-Butyl (4-amino-2-fluorophenyl)carbamate | Different position of amino group | Potentially different biological activity |
Tert-Butyl (2-amino-5-fluorophenyl)carbamate | Fluorine at 5-position | Variation in receptor binding profiles |
Tert-Butyl (3-amino-4-fluorophenyl)carbamate | Amino group at 3-position | Distinct pharmacological effects |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Carbamate : Reacting an amine with a carbonic acid derivative.
- Fluorination : Introducing the fluorine atom at the desired position on the phenyl ring through electrophilic aromatic substitution.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Scientific Research Applications
Synthesis Techniques
The synthesis of tert-butyl 2-fluorophenylcarbamate can be achieved through several methods, including:
- Direct Carbamoylation : This involves the reaction of tert-butyl alcohol with 2-fluorophenyl isocyanate.
- Amine Coupling : The compound can also be synthesized via coupling reactions involving amines and carbamates.
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic uses, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Recent studies have highlighted the compound's efficacy as a BRAF inhibitor, which is crucial for treating cancers with BRAF mutations. The mechanism involves the inhibition of the MEK/ERK signaling pathway, which is often upregulated in cancer cells. For example:
- A study demonstrated that compounds similar to this compound showed significant activity against BRAF mutant cancer cells, indicating potential for therapeutic development .
Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showcasing its ability to inhibit growth effectively.
Agrochemical Applications
In the field of agrochemicals, this compound is being explored for its potential as a pesticide or herbicide due to its structural characteristics that may enhance its efficacy against pests while minimizing toxicity to non-target organisms.
Data Tables and Case Studies
A recent publication detailed the synthesis and characterization of a series of carbamates, including this compound, focusing on their anticancer properties:
Properties
IUPAC Name |
tert-butyl N-(2-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHNQFOFWVWFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406858 | |
Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98968-72-0 | |
Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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